Odor Threshold in Cheddar Simulation Matrix: δ-Dodecalactone Is 2.8× More Potent Than γ-Dodecalactone
In a standardized cheddar cheese simulation matrix (protein 23.6%, fat 29.5%, salt 1.34%, water 37.25%, water activity 0.92), delta-dodecalactone exhibited an olfactory threshold of 13.80 μg/kg, compared to 38.02 μg/kg for gamma-dodecalactone and 58.88 μg/kg for delta-decalactone [1]. This means delta-dodecalactone is detectable at a concentration 2.75× lower than its gamma isomer and 4.27× lower than its C10 delta-series homolog. The lower threshold translates to a higher odor activity value (OAV) at equivalent concentrations, making delta-dodecalactone the most potent creamy/milky lactone contributor among the six tested in this matrix.
| Evidence Dimension | Olfactory detection threshold in cheddar simulation matrix |
|---|---|
| Target Compound Data | δ-Dodecalactone: 13.80 μg/kg (odor quality: milky, sweetness creamy) |
| Comparator Or Baseline | γ-Dodecalactone: 38.02 μg/kg (fruity, sweetness); δ-Decalactone: 58.88 μg/kg (fruity, peach-like); γ-Undecalactone: 8.32 μg/kg (fruity, peach-like); δ-Octalactone: 19.95 μg/kg (fruity, peach-like) |
| Quantified Difference | δ-Dodecalactone threshold = 0.36× γ-dodecalactone threshold (i.e., 2.75× more potent); = 0.23× δ-decalactone threshold (i.e., 4.27× more potent) |
| Conditions | Cheddar simulation matrix: protein 23.6%, fat 29.5%, salt 1.34%, water 37.25%, aw 0.92; GC-MS-olfactometry; Tian et al., J Dairy Sci, 2024 |
Why This Matters
At equal dosage, δ-dodecalactone delivers substantially greater milky/creamy odor impact than γ-dodecalactone or δ-decalactone in dairy matrices, enabling lower use levels and cost-in-use optimization for cheese and cream flavor formulations.
- [1] Flavorist.com. Report: Formulate a cheddar cheese flavor? Check this out. March 26, 2024. (Summarizes individual odor threshold values from Tian et al., 2024, J Dairy Sci.) View Source
